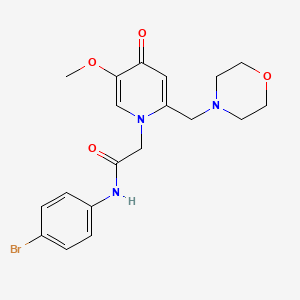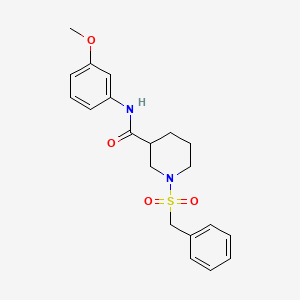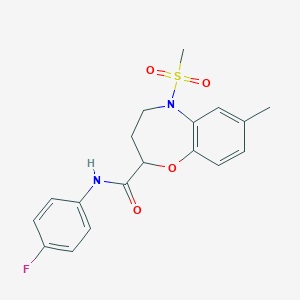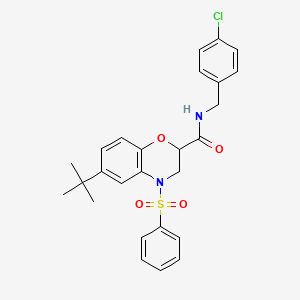![molecular formula C16H19N5O B11233157 N-(furan-2-ylmethyl)-2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]propan-2-amine](/img/structure/B11233157.png)
N-(furan-2-ylmethyl)-2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(FURAN-2-YL)METHYL-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE is a complex organic compound featuring a furan ring, a tetrazole ring, and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (FURAN-2-YL)METHYL-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE typically involves multi-step organic reactions. The process begins with the preparation of the furan and tetrazole intermediates, followed by their coupling under specific conditions. Common reagents include furan-2-carbaldehyde, 2-methylphenylhydrazine, and various catalysts to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(FURAN-2-YL)METHYL-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furanones, while reduction of a nitro group results in an amine.
Aplicaciones Científicas De Investigación
(FURAN-2-YL)METHYL-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (FURAN-2-YL)METHYL-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved.
Comparación Con Compuestos Similares
(FURAN-2-YL)METHYL-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE can be compared to other compounds with similar structural features:
(FURAN-2-YL)METHYL-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE: Unique due to its combination of furan and tetrazole rings.
(FURAN-2-YL)METHYL-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE: Similar compounds may include those with either a furan or tetrazole ring but not both.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Propiedades
Fórmula molecular |
C16H19N5O |
|---|---|
Peso molecular |
297.35 g/mol |
Nombre IUPAC |
N-(furan-2-ylmethyl)-2-[1-(2-methylphenyl)tetrazol-5-yl]propan-2-amine |
InChI |
InChI=1S/C16H19N5O/c1-12-7-4-5-9-14(12)21-15(18-19-20-21)16(2,3)17-11-13-8-6-10-22-13/h4-10,17H,11H2,1-3H3 |
Clave InChI |
GPOYYMVEFDRGBK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N2C(=NN=N2)C(C)(C)NCC3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11233075.png)
![N~4~-(4-ethoxyphenyl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11233076.png)


![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-methylbenzamide](/img/structure/B11233097.png)
![1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine](/img/structure/B11233107.png)
![4-{[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B11233116.png)
![N-(3,5-dimethylphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11233119.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(4-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B11233133.png)
![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B11233136.png)
![N~6~-cyclopentyl-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11233141.png)

![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11233145.png)

